N-(2,4-diaminophenyl)benzamide
Overview
Description
N-(2,4-diaminophenyl)benzamide is an organic compound with the molecular formula C13H13N3O. It is a benzamide derivative characterized by the presence of two amino groups attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(2,4-diaminophenyl)benzamide involves the reaction of 2,4-diaminophenylamine with benzoyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is considered green and efficient, providing high yields and utilizing eco-friendly conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The choice of method depends on the desired purity and application of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-diaminophenyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming various substituted benzamides.
Common Reagents and Conditions
Oxidation: Water radical cations are used under ambient conditions without traditional chemical catalysts.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(2,4-diaminophenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-diaminophenyl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding with residues in the allosteric site of the enzyme . Additionally, the compound’s amino groups allow it to form stable complexes with various biological molecules, contributing to its biological activity.
Comparison with Similar Compounds
N-(2,4-diaminophenyl)benzamide can be compared with other benzamide derivatives such as:
N-(3,5-diaminophenyl)-4-(naphthalen-8-yloxy)benzamide: This compound contains a naphthalene moiety, providing different solubility and thermal properties.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its moderate antibacterial activities.
Properties
IUPAC Name |
N-(2,4-diaminophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,14-15H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUMPCZMNRCLJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394389 | |
Record name | Benzamide, N-(2,4-diaminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56120-01-5 | |
Record name | Benzamide, N-(2,4-diaminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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